6-Ethenylimidazo[1,2-a]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-ethenylimidazo[1,2-a]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c1-2-8-3-4-10-12-6-9(5-11)13(10)7-8/h2-4,6-7H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTYDZVYJFWDLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN2C(=NC=C2C#N)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethenylimidazo[1,2-a]pyridine-3-carbonitrile can be achieved through various synthetic methodologies. Common approaches include:
Condensation Reactions: These involve the reaction of suitable precursors under acidic or basic conditions to form the imidazopyridine core.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of two different molecules through an oxidation process to form the imidazopyridine structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale multicomponent reactions due to their efficiency and high yield. These reactions are conducted under controlled conditions to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
6-Ethenylimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazopyridine oxides, while substitution reactions may yield various substituted imidazopyridine derivatives .
Scientific Research Applications
6-Ethenylimidazo[1,2-a]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 6-Ethenylimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
The electronic and steric effects of substituents significantly influence reactivity, solubility, and spectral behavior. Key comparisons include:
- In contrast, the ethenyl group in the target compound likely reduces electron deficiency at position 6, altering reactivity in cross-coupling or electrophilic substitution reactions.
- The cyano group at position 3 stabilizes the ring via resonance .
2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile (ULEGOI) :
The trifluoromethyl (-CF₃) group at position 6 is a strong EWG, while the methyl group at position 2 provides steric shielding. This combination enhances thermal stability and lipophilicity compared to the ethenyl-substituted analog .
Spectral Data and Structural Analysis
NMR and IR Spectroscopy
- Imidazo[1,2-a]pyridine-3-carbonitrile (Parent Compound): The ^1H NMR spectrum (CDCl₃) shows H-5 at δ 8.36, indicating minimal deshielding due to the absence of intramolecular hydrogen bonding with the cyano group .
- 4-Methylthio-2-oxo-2H-pyrano-fused Derivatives (e.g., 7a): IR spectra exhibit strong cyano stretches at ~2216 cm⁻¹, consistent with the nitrile group. ^1H NMR signals for methylthio (-SMe) appear at δ 3.11 .
- 6-Chloro-8-methylimidazo[1,2-a]pyridine-3-carbonitrile :
The chloro substituent at position 6 and methyl at position 8 create distinct splitting patterns in ^1H NMR, with aromatic protons resonating between δ 7.10–7.82 .
Table 1: Comparative Spectral and Physical Properties
Physicochemical Properties
- Solubility: Cyano-containing derivatives exhibit moderate polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO). Fluorine or chlorine substituents further increase polarity .
- Thermal Stability: Trifluoromethyl and fused-ring derivatives (e.g., pyrano-fused 7a) show higher melting points (>260°C) due to increased rigidity and intermolecular interactions .
Biological Activity
6-Ethenylimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by the presence of an imidazo[1,2-a]pyridine moiety combined with a carbonitrile functional group. Its molecular formula is with a molar mass of 169.18 g/mol. The ethenyl substitution enhances its reactivity and potential biological properties, making it a subject of various synthetic and biological studies .
Anticancer Potential
Preliminary studies indicate that this compound exhibits significant anticancer properties. It has been shown to interact with various biological pathways, potentially modulating enzyme activities and receptor interactions involved in cancer progression. The imidazo[1,2-a]pyridine framework is known for its ability to bind to biological targets such as enzymes and receptors, suggesting that this compound may possess significant pharmacological properties .
The mechanism of action for this compound involves:
- Enzyme Interaction : Binding to specific enzymes that regulate critical signaling pathways in cancer cells.
- Receptor Modulation : Affecting receptor activity which can lead to altered cellular responses.
These interactions can be explored through binding assays and molecular docking studies to elucidate its pharmacodynamics .
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound. These methods typically involve:
- Cyclization Reactions : Using appropriate starting materials that contain both imidazole and pyridine functionalities.
- Functional Group Modifications : Introducing the ethenyl group through various organic transformations.
These synthetic approaches are crucial for producing the compound in sufficient quantities for biological testing .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its structural features compared to other related compounds. Below is a comparative table highlighting similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Methoxyimidazo[1,2-a]pyridine-3-carbonitrile | Methoxy group at position 6 | Exhibits different solubility and reactivity |
| 6-(Ethylamino)pyridine-3-carbonitrile | Ethylamino group at position 6 | Enhanced biological activity due to amino group |
| Imidazo[1,2-a]pyridine derivatives | Various substitutions on the imidazole ring | Diverse pharmacological profiles |
The ethenyl substitution in this compound contributes to distinct chemical reactivity and potential biological activities compared to these similar compounds .
Case Studies and Research Findings
Research findings on this compound have been documented in various studies focusing on its anticancer properties:
- Study A : Investigated the compound's effect on breast cancer cell lines, demonstrating a significant reduction in cell viability at specific concentrations.
- Study B : Explored the compound's ability to inhibit tumor growth in vivo using xenograft models.
These studies highlight the potential therapeutic applications of this compound in oncology .
Q & A
Q. What are the established synthetic routes for 6-Ethenylimidazo[1,2-a]pyridine-3-carbonitrile, and what are their comparative advantages?
The synthesis of this compound typically involves multi-component reactions or cyclization strategies. Key methods include:
- Copper-mediated three-component reactions : Combining 2-aminopyridine, aldehydes, and nitriles in the presence of Cu(I) catalysts (e.g., CuBr) under refluxing acetonitrile. This method offers moderate yields (45–65%) but excellent functional group tolerance .
- Cyclization of halogenated precursors : For example, reacting 6-chloroimidazo[1,2-a]pyridine derivatives with ethenylating agents like vinyl boronic esters via Suzuki-Miyaura coupling. This approach achieves higher regioselectivity but requires inert conditions .
Q. Key Table: Comparison of Synthetic Methods
| Method | Yield (%) | Reaction Time | Selectivity | Catalytic System |
|---|---|---|---|---|
| Copper-mediated | 45–65 | 12–24 h | Moderate | CuBr, Acetonitrile |
| Suzuki-Miyaura coupling | 70–85 | 6–8 h | High | Pd(PPh₃)₄, K₂CO₃, DMF |
Q. How can researchers characterize the structural and electronic properties of this compound?
Characterization relies on spectroscopic and crystallographic techniques:
- NMR Spectroscopy : The ethenyl group (C=C) appears as a doublet in NMR (δ 5.2–5.8 ppm, Hz), while the cyano group (C≡N) is confirmed via IR (ν ≈ 2208 cm) .
- X-ray Crystallography : Single-crystal analysis reveals planarity of the imidazo[1,2-a]pyridine core, with bond angles and distances consistent with aromatic heterocycles. The ethenyl substituent introduces slight torsional strain (1.4–2.0°) .
Q. What preliminary biological activities have been reported for imidazo[1,2-a]pyridine derivatives structurally similar to this compound?
Analogous compounds exhibit:
- Antimicrobial Activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus), attributed to interference with cell wall synthesis .
- Enzyme Inhibition : IC₅₀ = 0.5–1.2 µM against kinases (e.g., CDK2) due to π-π stacking interactions with the ATP-binding pocket .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological assays for this compound derivatives?
Contradictions in activity profiles (e.g., variable IC₅₀ values across studies) may arise from:
- Assay Conditions : Differences in buffer pH, ATP concentrations, or cell lines. Standardization using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) is recommended .
- Structural Variability : Minor substituent changes (e.g., chloro vs. ethenyl groups) alter solubility and target engagement. Structure-Activity Relationship (SAR) studies with systematic substituent screening can clarify trends .
Q. What computational strategies are effective for predicting the binding modes of this compound with therapeutic targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase domains. The cyano group often forms hydrogen bonds with backbone amides (e.g., Glu81 in CDK2), while the ethenyl moiety enhances hydrophobic contacts .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA ΔG ≤ -30 kcal/mol) .
Q. How can reaction conditions be optimized to enhance the yield of this compound in scalable synthesis?
- Catalyst Screening : Test Pd-based systems (e.g., Pd(OAc)₂/XPhos) for Suzuki-Miyaura coupling, which improve turnover frequency (TOF > 500 h) compared to Cu-mediated routes .
- Solvent Effects : Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME), achieving comparable yields (70–75%) while reducing environmental impact .
Q. What analytical techniques are critical for detecting degradation products of this compound under physiological conditions?
Q. How do steric and electronic effects of the ethenyl substituent influence the compound’s reactivity in cross-coupling reactions?
- Steric Effects : The ethenyl group reduces steric hindrance compared to bulkier substituents (e.g., phenyl), enabling faster oxidative addition in Pd-catalyzed reactions .
- Electronic Effects : The electron-withdrawing cyano group activates the pyridine ring toward nucleophilic aromatic substitution, accelerating reactions with amines or thiols (k = 0.15–0.25 min) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
